8-Methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazine-6-carbaldehyde
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Overview
Description
8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde is a chemical compound with a complex structure that includes a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted benzaldehyde with an amine and a carbonyl compound under acidic or basic conditions to form the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Uniqueness
8-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-8-3-6(4-12)2-7-10(8)15-5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFTUNCTZIVONI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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